molecular formula C5H11ClFNO2 B2747739 methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride CAS No. 2413847-39-7

methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

Número de catálogo: B2747739
Número CAS: 2413847-39-7
Peso molecular: 171.6
Clave InChI: NEZLXZLCTHMHAF-DMTCNVIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO2 and its molecular weight is 171.6. The purity is usually 95%.
BenchChem offers high-quality methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPSONPKFTHDK-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of Methyl (2R,3R)-2-Amino-3-Fluorobutanoate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the evolving landscape of medicinal chemistry, the strategic incorporation of fluorine into organic scaffolds remains one of the most reliable methods for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast library of fluorinated unnatural amino acids (UAAs), methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride (CAS: 2413847-39-7) has emerged as a highly specialized chiral building block[1][2].

As a derivative of 3-fluorothreonine, this compound bridges the gap between small-molecule ADME (Absorption, Distribution, Metabolism, and Excretion) optimization and advanced peptidomimetic design. By acting as a bioisostere for native threonine, it leverages profound stereoelectronic effects to modulate target binding, restrict backbone conformation, and shield therapeutic molecules from premature metabolic degradation[3][4].

Stereoelectronic Foundations and Mechanistic Impact

As an Application Scientist, I approach the integration of this fluorinated UAA not merely as a structural substitution, but as a precise stereoelectronic tuning of the molecule. The (2R,3R) configuration and the β -fluorine atom introduce three distinct biophysical advantages:

The Gauche Effect and Conformational Locking

Fluorine is the most electronegative element, and its highly polarized C–F bond dictates the conformation of the surrounding carbon backbone through hyperconjugation. In 1,2-disubstituted systems like the α -amine and β -fluorine of this compound, the σC−H​→σC−F∗​ stereoelectronic interactions stabilize specific rotamers[5][6]. This "gauche effect" restricts the rotational freedom of the peptide backbone, locking the molecule into a predictable, highly constrained geometry that can drastically reduce the entropic penalty upon binding to a target receptor.

α -Amine pKa Modulation

The strongly electron-withdrawing nature of the β -fluorine exerts a powerful σ -inductive effect, pulling electron density away from the adjacent α -amino group[7]. This significantly lowers the pKa of the amine (shifting it from ~9.1 in native threonine to ~7.5–8.0 in the fluorinated analog). A lower pKa increases the fraction of the unprotonated (neutral) amine at physiological pH, which directly enhances the lipophilicity (LogD) and passive membrane permeability of the resulting drug scaffold.

Bioisosterism and Proteolytic Stability

Fluorine (van der Waals radius ~1.47 Å) is an excellent steric mimic for the hydroxyl group of threonine (~1.52 Å)[7]. However, unlike a hydroxyl group, fluorine acts exclusively as a hydrogen bond acceptor and cannot donate a hydrogen bond. Furthermore, the specific (2R,3R) stereochemistry corresponds to a D-allo configuration. D-amino acids are inherently resistant to endogenous human proteases, granting the resulting peptidomimetic profound proteolytic stability.

Applications: Metabolic Shielding in Drug Design

One of the most critical failure points in drug development is rapid clearance via Phase II metabolism or off-target kinase activity. Native threonine residues are prime targets for UDP-glucuronosyltransferases (UGTs) and kinases, which append bulky glucuronide or phosphate groups to the hydroxyl side chain, flagging the drug for immediate excretion[3].

By substituting native threonine with the methyl (2R,3R)-2-amino-3-fluorobutanoate scaffold, researchers achieve metabolic shielding . The fluorine atom occupies the same spatial volume as the hydroxyl group—maintaining the necessary steric interactions for target affinity—but completely abolishes the site of phosphorylation or glucuronidation[4].

MetabolicShielding Thr Native Threonine Enzymes Kinases / UGTs Thr->Enzymes OH Recognized F_Thr (2R,3R)-3-Fluoro Analog F_Thr->Enzymes F blocks OH site Stable Extended Half-Life F_Thr->Stable Bioisosteric Shielding Clearance Rapid Clearance Enzymes->Clearance Metabolism

Fig 1: Metabolic shielding by 3-fluorothreonine preventing phase II clearance.

Quantitative Data: Physicochemical Profiling

To illustrate the structural and electronic divergence caused by fluorine incorporation, the following table summarizes the comparative physicochemical properties of native L-Threonine, the (2R,3R)-3-Fluoro analog, and L-Valine (a non-polar isostere).

PropertyL-Threonine(2R,3R)-3-FluorothreonineL-Valine
Side Chain Group -CH(OH)CH₃-CH(F)CH₃-CH(CH₃)₂
VdW Radius of Substituent ~1.52 Å (-OH)~1.47 Å (-F)~2.00 Å (-CH₃)
Estimated α -Amine pKa 9.17.5 – 8.09.6
H-Bond Capability Donor & AcceptorAcceptor OnlyNone
Proteolytic Stability Low (L-isomer)High (D-allo configuration)Low (L-isomer)
Metabolic Liability High (Phosphorylation)Low (Shielded)Low (Inert)

Experimental Workflows & Protocols

Working with fluorinated amino esters requires specific synthetic precautions. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the amine, and the β -fluorine is susceptible to elimination (loss of HF) under harsh basic conditions.

Protocol 1: Stereoretentive Amide Coupling

This protocol details the N-terminal coupling of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride to an Fmoc-protected amino acid.

Causality of Reagents: HATU is selected over standard EDC/HOBt because the β -fluorine depresses the α -amine's nucleophilicity. HATU forms a highly reactive HOAt ester that forces the amidation to completion, overcoming the sluggish kinetics and preventing epimerization at the chiral center.

  • Activation: In an oven-dried vial, dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The solution will turn pale yellow, indicating the formation of the active ester. Stir for 5 minutes.

  • Amine Introduction: Add methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride (1.0 eq) in one portion.

  • Reaction: Stir the mixture at room temperature under argon for 2 hours.

  • Self-Validation (QC Check): Take a 5 µL aliquot, dilute in 50% MeCN/H₂O, and analyze via LC-MS. The protocol is self-validating when the mass of the free amine starting material (m/z 136.1 for the free base) shifts entirely to the product mass, with a single sharp peak on the UV trace (214 nm) confirming no epimerization.

Protocol 2: Low-Temperature Saponification

To utilize the coupled product for further C-terminal elongation, the methyl ester must be hydrolyzed to the free carboxylic acid.

Causality of Reagents: Saponification at 0°C is absolutely critical. Fluorinated amino esters are highly prone to β -elimination (yielding a dehydroamino acid) under strongly basic conditions at room temperature. Using a mild base (LiOH) at reduced temperatures suppresses this degradation pathway.

  • Solvent Preparation: Dissolve the coupled intermediate in a 3:1 mixture of THF/H₂O (0.1 M).

  • Hydrolysis: Cool the reaction vessel to 0°C using an ice bath. Slowly add LiOH·H₂O (2.0 eq).

  • Monitoring: Stir at 0°C for 1.5 hours.

  • Quenching: Carefully acidify the mixture to pH 3 using 1M HCl to protonate the carboxylic acid and halt the reaction. Extract with Ethyl Acetate (3x).

  • Self-Validation (QC Check): Analyze the organic layer via LC-MS. The absence of an [M - 20] peak (loss of HF) validates that β -elimination was successfully avoided.

SyntheticWorkflow Start Methyl (2R,3R)-2-amino-3-fluorobutanoate HCl Step1 1. Free Base Generation (DIPEA) Start->Step1 Step2 2. N-terminal Coupling (HATU) Step1->Step2 Step3 3. Low-Temp Saponification (LiOH) Step2->Step3 End Fluorinated Peptidomimetic Step3->End

Fig 2: Synthetic workflow for incorporating the fluorinated building block.

Conclusion

Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride is far more than a simple structural variant of threonine. It is a highly engineered, stereochemically pure building block that allows drug discovery professionals to precisely tune the pKa, dictate backbone conformation via the gauche effect, and impart robust metabolic shielding against phase II clearance. By strictly adhering to optimized, low-temperature synthetic protocols, researchers can seamlessly integrate this unnatural amino acid into next-generation peptidomimetics and small-molecule therapeutics.

References

  • Source: nih.
  • Source: nih.
  • 2413847-39-7 | Methyl (2R,3R)
  • Source: sigmaaldrich.
  • Source: fu-berlin.
  • Source: nih.
  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)

Sources

Methodological & Application

Application Note and Synthesis Protocol for Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step protocol for the stereoselective synthesis of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride, a valuable fluorinated amino acid derivative for pharmaceutical and biochemical research. The synthesis commences with the commercially available methyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride. The protocol employs a robust N-protection strategy using di-tert-butyl dicarbonate (Boc-anhydride), followed by a stereoretentive fluorination of the hydroxyl group using a modern fluorinating agent. The final step involves the deprotection of the Boc group under acidic conditions to yield the target hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices and methodologies to ensure reproducibility and high yield.

Introduction

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug design.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule drugs.[1][2] Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride is a chiral building block of significant interest due to its structural analogy to L-threonine, offering a unique opportunity to probe the effects of fluorination in biological systems.

This application note outlines a reliable and efficient multi-step synthesis of this target compound. The chosen synthetic route prioritizes stereochemical control and utilizes well-established, high-yielding reactions to facilitate its adoption in various research settings.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence starting from a commercially available precursor, methyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride. The key transformations are:

  • N-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent fluorination step.

  • Fluorination: The hydroxyl group is replaced with a fluorine atom in a stereoretentive manner.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final hydrochloride salt.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start Methyl (2R,3R)-2-amino-3-hydroxybutanoate HCl Step1 Step 1: N-Protection Start->Step1 Boc₂O, Base Step2 Step 2: Fluorination Step1->Step2 Fluorinating Agent Step3 Step 3: Deprotection Step2->Step3 HCl End Methyl (2R,3R)-2-amino-3-fluorobutanoate HCl Step3->End

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Methyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride≥97%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeMajor Supplier
Triethylamine (Et₃N)Anhydrous, ≥99.5%Major Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Supplier
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)95%Major Supplier
Hydrochloric acid solution4 M in 1,4-dioxaneMajor Supplier
Diethyl etherAnhydrous, ≥99.7%Major Supplier
Saturated sodium bicarbonate solutionLaboratory preparedN/A
Brine (saturated NaCl solution)Laboratory preparedN/A
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeMajor Supplier
Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)

  • High-Resolution Mass Spectrometer (HRMS)

  • Infrared (IR) Spectrometer

  • Polarimeter

  • Standard laboratory glassware and magnetic stirrers

Experimental Protocols

Step 1: Synthesis of Methyl (2R,3R)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoate

This initial step involves the protection of the primary amine with a Boc group. The use of a base like triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.

  • Procedure:

    • To a stirred suspension of methyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

    • After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM (2 mL/g of Boc₂O) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected amino ester.

Step 2: Synthesis of Methyl (2R,3R)-2-(tert-butoxycarbonylamino)-3-fluorobutanoate

The conversion of the hydroxyl group to a fluorine atom is a critical stereoselective transformation. Deoxyfluorinating agents are employed for this purpose.

  • Procedure:

    • Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous DCM (20 mL/g) in a fluorinated polyethylene flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Slowly add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise to the stirred solution.

    • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the fluorinated product.

Step 3: Synthesis of Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.[5][6][7]

  • Procedure:

    • Dissolve the purified fluorinated intermediate (1.0 eq) in a minimal amount of anhydrous diethyl ether.

    • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

    • A precipitate should form upon addition.

    • Stir the resulting suspension at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC until the starting material is fully consumed.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield the final methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride as a solid.

Characterization Data (Expected)

Compound¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)¹⁹F NMR (CDCl₃) δ (ppm)HRMS (ESI) m/z
N-Boc Protected Intermediate ~5.3 (d, NH), ~4.2 (m, CH-OH), ~4.1 (m, CH-NH), 3.75 (s, OCH₃), 1.45 (s, C(CH₃)₃), 1.25 (d, CH₃)~172, ~156, ~80, ~70, ~58, ~52, ~28, ~20N/A[M+Na]⁺ calculated
Fluorinated Intermediate ~5.1 (d, NH), ~4.8 (dq, JHF, JHH, CH-F), ~4.4 (m, CH-NH), 3.80 (s, OCH₃), 1.50 (dd, JHF, JHH, CH₃), 1.46 (s, C(CH₃)₃)~170, ~155, ~88 (d, JCF), ~81, ~56 (d, JCF), ~53, ~28, ~16 (d, JCF)~ -180 to -200[M+Na]⁺ calculated
Final Product (as free base) ~4.6 (dq, JHF, JHH, CH-F), ~3.6 (m, CH-NH₂), 3.78 (s, OCH₃), 1.45 (dd, JHF, JHH, CH₃)~171, ~89 (d, JCF), ~55 (d, JCF), ~52, ~15 (d, JCF)~ -180 to -200[M+H]⁺ calculated

Note: The exact chemical shifts (δ) and coupling constants (J) may vary depending on the solvent and instrument used.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Deoxyfluorinating agents like Deoxo-Fluor® are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

  • The deprotection step with HCl in dioxane generates corrosive and flammable vapors.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride. The described methodology is robust, scalable, and yields the target compound with high stereochemical purity. The detailed procedural steps and explanations for the experimental choices are intended to facilitate the successful implementation of this synthesis in a research or drug development setting. The incorporation of fluorine into amino acids is a rapidly growing field, and access to well-characterized building blocks like the one described herein is crucial for advancing our understanding of the role of fluorine in biological systems.[1][3][8]

References

  • Ge, L., Zaiser, M., & Koksch, B. (2026).
  • Smith, A. M., & O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 92, 132194.
  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990.
  • Chaume, G., & Brigaud, T. (2021).
  • University of Michigan. (n.d.). Fluorine labeling of proteins for NMR studies.
  • Lee, S., & Jang, Y. (2019).
  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Moccia, M., & D'Alonzo, D. (2020). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2020(5), 162–186.
  • Albericio, F., et al. (2004). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Organic Process Research & Development, 8(5), 786–790.
  • Saini, N., Gupta, K., Khajuria, C., & Singh, V. K. (2025). Enantioselective Mannich Reaction of 2-Fluoro-1,3-diketones to Ketimines: Access to Fluorinated α-Amino Acid Derivatives. Tetrahedron Letters, 171-172, 155803.
  • Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10768–10831.
  • Smith, A. M., et al. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry, 13, 2416–2426.
  • Moschner, J., et al. (2019).
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.

Sources

Application Notes and Protocols for the Incorporation of Methyl (2R,3R)-2-amino-3-fluorobutanoate Hydrochloride into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Amino Acids in Peptide Science

The introduction of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology.[1] Among these, fluorinated amino acids stand out for their ability to confer unique and advantageous properties upon the resulting peptides. The strategic replacement of a hydrogen atom or a hydroxyl group with fluorine—the most electronegative element—can profoundly influence a peptide's conformational preference, metabolic stability, and binding affinity.[2][3] Fluorine's small van der Waals radius allows it to act as a bioisostere of hydrogen, yet its electronic properties can enhance hydrophobic interactions and modulate the pKa of nearby functional groups, leading to peptides with improved pharmacological profiles.[3]

This guide focuses on the incorporation of a specific fluorinated building block, methyl (2R,3R)-2-amino-3-fluorobutanoate, a fluorinated analog of L-allo-threonine. We provide a comprehensive, field-tested framework for its successful integration into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols, addressing the unique challenges and considerations this residue presents.

Pre-Synthesis Considerations: Preparing the Building Block for SPPS

A critical preliminary step, often overlooked, is the preparation of the amino acid for automated or manual synthesis. The commercially available form, methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride , is not directly compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Causality: Standard Fmoc-SPPS requires the incoming amino acid to have two key features:

  • A temporary protecting group on the α-amine, typically the base-labile Fmoc group.

  • A free carboxylic acid at the C-terminus to allow for activation and coupling to the resin-bound peptide's free N-terminus.

The hydrochloride salt possesses a protonated α-amine and a methyl-esterified C-terminus. Therefore, it must be chemically modified into Fmoc-(2R,3R)-2-amino-3-fluorobutanoic acid before use. While detailed synthetic procedures for this conversion are beyond the scope of this application note, several established methods for N-terminal Fmoc protection and subsequent saponification of the methyl ester can be adapted for this purpose.[4][5] Researchers must begin their synthesis with this correctly protected, free-acid form of the amino acid.

The Core Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy is the recommended approach for incorporating this fluorinated residue.[][7] Its reliance on mild basic conditions for deprotection minimizes the risk of potential side reactions, ensuring the integrity of the peptide chain.[][8] The entire process is a cyclical operation of deprotection, activation/coupling, and washing, which is repeated for each amino acid in the sequence.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin with Linker (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start with First AA or Growing Peptide Chain Wash1 Wash (DMF) Deprotection->Wash1 Exposes N-terminus Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms Peptide Bond Wash2->Deprotection Repeat for Next Amino Acid Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After Final AA Purification 4. Purification (RP-HPLC) Cleavage->Purification SpecialAA Fmoc-(2R,3R)-2-amino -3-fluorobutanoic acid SpecialAA->Coupling Incorporate at Desired Position

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Methodologies

Reagents and Materials
Reagent/MaterialPurposeRecommended Grade/Type
Resin Solid support for peptide assemblyRink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids)
Solvents Resin swelling, washing, reactionsN,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
Deprotection Solution Removal of Fmoc group20% Piperidine in DMF (v/v)
Amino Acids Peptide building blocksFmoc-protected amino acids with acid-labile side-chain protection (tBu, Boc, Trt)
Fluorinated Building Block Special residueFmoc-(2R,3R)-2-amino-3-fluorobutanoic acid
Coupling Reagents Activation of carboxylic acidHATU, HBTU, DIC
Additives/Bases Catalysis and maintaining basic pHDIPEA, OxymaPure®, HOBt
Cleavage Cocktail Release peptide from resinTrifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
Step-by-Step Synthesis Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-(2R,3R)-2-amino-3-fluorobutanoic acid .

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[9]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes. Drain and repeat with a fresh aliquot of deprotection solution for another 10-15 minutes.[10]

    • Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which is critical for preventing deletion sequences. The completion can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-(2R,3R)-2-amino-3-fluorobutanoic acid:

    • Expert Insight: The β-fluorine and β-methyl group on this residue introduce steric hindrance, which can slow down the coupling reaction compared to simpler amino acids like Alanine or Glycine.[11] Therefore, using a more potent coupling reagent or extended reaction times is highly recommended to ensure high coupling efficiency.

    • Prepare the coupling solution in a separate vial:

      • Dissolve Fmoc-(2R,3R)-2-amino-3-fluorobutanoic acid (3-5 eq.), HATU (2.9-4.9 eq.), in DMF.

      • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For automated synthesizers, a double coupling protocol is advised. Microwave-assisted SPPS can significantly accelerate this step and improve efficiency.[11][12]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all unreacted reagents and by-products.

  • Monitoring and Capping (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted primary amines.

    • Interpretation:

      • Negative (Colorless/Yellow beads): Coupling is complete. Proceed to the deprotection step for the next amino acid.

      • Positive (Blue beads): Incomplete coupling. It is crucial to cap the unreacted amines to prevent the formation of deletion sequences.

    • Capping Procedure: Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20-30 minutes. This acetylates any free amines, rendering them unreactive for subsequent cycles.

Recommended Coupling Conditions

The choice of coupling reagent is critical for sterically hindered residues. The following table provides a comparison of common reagents.

Coupling Reagent CombinationEquivalents (AA:Activator:Base)Coupling TimeEfficacy & Rationale
HATU / DIPEA 1 : 0.95 : 21-2 hoursHighly Recommended. HATU forms a highly reactive OAt-active ester, which is extremely effective for sterically hindered couplings.[13][14]
HBTU / HOBt / DIPEA 1 : 1 : 22-4 hoursA robust and common choice, but may require longer reaction times or double coupling for this specific residue.
DIC / OxymaPure® 1 : 1 : 12-4 hoursA good carbodiimide-based option. The corresponding urea byproduct is soluble, simplifying washes.[15] Oxyma is an excellent additive that minimizes racemization.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. This section addresses common problems encountered when incorporating challenging residues.

Caption: Logical relationships for troubleshooting SPPS of hindered amino acids.

Final Cleavage, Purification, and Characterization

  • Final Fmoc Removal: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in section 4.2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[16]

    • Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the correct mass of the final peptide, verifying the successful incorporation of the fluorinated residue, using Mass Spectrometry (LC-MS or MALDI-TOF).

    • Assess the purity of the final product using analytical RP-HPLC.

References

  • Vertex AI Search. Mastering Solid Phase Peptide Synthesis (SPPS).
  • Vertex AI Search. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • PubMed. Side reactions in solid-phase peptide synthesis and their applications.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Benchchem. A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.
  • ACS Publications. Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in 19 F NMR.
  • PMC. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Vertex AI Search. Commonly Used Coupling Reagents in Peptide Synthesis.
  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
  • CD Formulation. Solid-Phase Peptide Synthesis (SPPS) Technology.
  • PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Rsc.org. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • DU Chem. Methods and protocols of modern solid phase peptide synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • LifeTein®. Basic Peptides synthesis introduction.
  • Vertex AI Search. Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • CEM Corporation. SPPS Technology.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Vertex AI Search. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained.
  • ACS Publications. Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex | The Journal of Organic Chemistry.
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • PMC. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.

Sources

Application Notes & Protocols: Fmoc Protection of Methyl (2R,3R)-2-amino-3-fluorobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fmoc Protection in Fluorinated Amino Acid Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its unique base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This orthogonality is fundamental to Solid-Phase Peptide Synthesis (SPPS), enabling the sequential and controlled assembly of amino acids into complex peptide chains.[3][4] The Fmoc group is introduced by reacting the free amino group of an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), the latter being favored for its superior stability and reduced propensity for side reactions.[1][5]

This guide provides a detailed protocol for the Fmoc protection of a non-canonical amino acid, methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride. Fluorinated amino acids are of significant interest in drug development as the incorporation of fluorine can enhance metabolic stability, modulate bioavailability, and enforce specific peptide conformations. The substrate presents two key considerations for protocol design:

  • Hydrochloride Salt: The starting material is an amine salt, which must be neutralized in situ to liberate the free amine for nucleophilic attack on the Fmoc reagent.

  • Methyl Ester: The C-terminus is protected as a methyl ester, which is sensitive to hydrolysis under strongly basic conditions.

Therefore, the protocol must achieve efficient N-terminal protection while preserving the C-terminal ester and maintaining the stereochemical integrity of the chiral centers.

The Chemistry of Fmoc Protection: Mechanism and Rationale

The protection reaction proceeds via a nucleophilic substitution mechanism. The liberated primary amine of the amino acid ester acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent. A mild base is required not only to deprotonate the starting ammonium salt but also to neutralize the acidic byproduct of the reaction (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu).[5][6]

The choice of base and solvent system is critical to the success of the reaction. Schotten-Baumann conditions, which typically involve a biphasic system of an organic solvent (like dioxane or acetone) and an aqueous solution of a mild inorganic base (such as NaHCO₃ or Na₂CO₃), are ideal.[1][7] This system maintains a pH that is sufficiently basic to facilitate the reaction but not so high as to cause significant hydrolysis of the methyl ester or premature cleavage of the newly formed Fmoc group.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_byproducts Byproducts AminoEster R-NH3+ Cl- (Amino Acid Ester HCl) FreeAmine R-NH2 (Free Amine) AminoEster->FreeAmine Neutralization FmocOSu Fmoc-OSu (Fmoc Reagent) NucleophilicAttack Nucleophilic Attack FmocOSu->NucleophilicAttack Base Base (e.g., NaHCO3) Base->FreeAmine FreeAmine->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Product Fmoc-NH-R (Protected Product) Intermediate->Product Elimination of OSu Byproducts Base-H+ + N-Hydroxysuccinimide + Cl- Intermediate->Byproducts

Caption: General mechanism for Fmoc protection of an amino acid ester hydrochloride.

Detailed Experimental Protocol

This protocol is optimized for the Fmoc protection of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride using Fmoc-OSu under biphasic aqueous conditions.

Materials and Reagents
ReagentGradeSupplier Example
Methyl (2R,3R)-2-amino-3-fluorobutanoate HCl≥97% PurityCommercial
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)≥98.5% PurityCommercial
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercial
1,4-DioxaneAnhydrous or ACSCommercial
Deionized Water (H₂O)Type I or IILaboratory
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial
1 M Hydrochloric Acid (HCl)Volumetric StandardCommercial
Saturated Sodium Chloride Solution (Brine)ACS Reagent GradeLaboratory
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Methodology

1. Dissolution and Neutralization: a. To a round-bottom flask, add methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride (1.0 equivalent). b. Add deionized water (approx. 5 mL per gram of starting material) and 1,4-dioxane (approx. 10 mL per gram of starting material). Stir at room temperature until all solids are dissolved. c. Cool the solution to 0-5°C using an ice-water bath. d. Slowly add sodium bicarbonate (NaHCO₃, 2.5 equivalents) in portions over 10-15 minutes. Vigorous gas evolution (CO₂) will occur. Ensure the addition is slow enough to control the effervescence. e. Stir the mixture at 0-5°C for an additional 20 minutes to ensure complete neutralization of the hydrochloride salt.

2. Fmoc Protection Reaction: a. In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane (approx. 5 mL per gram of Fmoc-OSu). b. Add the Fmoc-OSu solution dropwise to the cold, stirring amino acid solution over 20-30 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. d. Continue stirring at room temperature for 12-18 hours.

3. Reaction Monitoring: a. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). b. The disappearance of the starting amine (visualized with ninhydrin stain) and the appearance of the UV-active Fmoc-protected product spot indicate reaction completion.

4. Work-up and Extraction: a. Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the bulk of the 1,4-dioxane. b. Dilute the remaining aqueous slurry with ethyl acetate (approx. 20 mL per gram of starting material). c. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with:

  • 1 M HCl (2 x volume of organic layer) to remove any unreacted amine and excess base.
  • Deionized water (2 x volume of organic layer).
  • Saturated brine solution (1 x volume of organic layer) to break any emulsions and aid in drying. e. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

5. Isolation and Purification: a. Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate. b. Concentrate the combined organic filtrates under reduced pressure on a rotary evaporator to yield the crude product, typically as a white solid or foam. c. If necessary, the product can be further purified by flash column chromatography on silica gel. However, for many applications in peptide synthesis, the crude product after work-up is of sufficient purity.

Quantitative Data Summary
ParameterValue / ConditionRationale
Equivalents
Amino Acid Ester HCl1.0Limiting reagent.
Fmoc-OSu1.05A slight excess ensures complete consumption of the valuable amino acid.
NaHCO₃2.51 eq. for HCl salt neutralization, 1 eq. for byproduct neutralization, and a slight excess to buffer the solution.
Reaction Conditions
Solvent System1,4-Dioxane / Water (approx. 2:1 v/v)Biphasic system allows dissolution of both polar and non-polar reagents while maintaining a stable pH.
Temperature0°C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures reaction goes to completion.
Reaction Time12 - 18 hoursSufficient time for complete conversion.
Expected Yield >90%Based on typical yields for this type of reaction.

Experimental Workflow and Troubleshooting

The overall process from starting material to final product is a straightforward sequence of reaction, extraction, and isolation.

Workflow A 1. Dissolve Amino Acid HCl in Dioxane/Water B 2. Cool to 0-5°C A->B C 3. Neutralize with NaHCO3 B->C D 4. Add Fmoc-OSu Solution C->D E 5. React for 12-18h at RT D->E F 6. Monitor by TLC E->F G 7. Rotary Evaporation (Remove Dioxane) F->G H 8. Dilute with EtOAc & Wash with 1M HCl G->H I 9. Wash with Water & Brine H->I J 10. Dry Organic Layer (MgSO4) I->J K 11. Filter & Evaporate Solvent J->K L 12. Obtain Fmoc-protected Product K->L

Caption: Step-by-step workflow for the Fmoc protection protocol.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete neutralization of HCl salt. 2. Hydrolysis of the methyl ester. 3. Insufficient reaction time.1. Ensure pH is neutral or slightly basic before adding Fmoc-OSu. 2. Avoid strong bases (e.g., NaOH, KOH); use NaHCO₃ or Na₂CO₃. 3. Extend reaction time and monitor by TLC.
Incomplete Reaction 1. Insufficient Fmoc-OSu. 2. Poor quality of reagents.1. Use a slight excess (1.05 eq.) of Fmoc-OSu. 2. Use fresh, high-purity Fmoc-OSu as it can degrade over time.
Product is an Oil Presence of residual solvent or byproducts.Triturate the oil with cold hexanes or diethyl ether to induce crystallization. If unsuccessful, purify by column chromatography.

Conclusion

This protocol provides a robust and high-yielding method for the N-terminal Fmoc protection of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride. The use of Fmoc-OSu under mild, biphasic Schotten-Baumann conditions effectively addresses the challenges posed by the substrate, namely the need for amine salt neutralization while preserving the base-sensitive methyl ester and stereochemical integrity. This procedure yields a product of high purity, suitable for direct use in the next stages of peptide synthesis, thereby facilitating the incorporation of valuable fluorinated building blocks into novel peptide-based therapeutics.

References

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Tantry, S. J., & Babu, V. V. S. (2003). 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Pentafluorophenyl, 2,4,5-Trichlorophenyl, Pentachlorophenyl, p-Nitrophenyl, o-Nitrophenyl and Succinimidyl Esters of Nα-Urethane Protected Amino Acids. Letters in Peptide Science, 10, 655–662.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (n.d.). Screening of bases for Fmoc-removal in DMF. ResearchGate. [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

  • PMC. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Fmoc. Wikidot. [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

  • RSC Publishing. (2017). Simple and efficient Fmoc removal in ionic liquid. Royal Society of Chemistry. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. Synthesizing methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride—a highly valuable chiral fluorinated amino acid building block—presents significant synthetic challenges. The critical deoxofluorination step is notoriously susceptible to competing E2 elimination and stereochemical scrambling via neighboring group participation (NGP).

This guide provides mechanistic insights, diagnostic FAQs, and a self-validating protocol designed to help researchers and drug development professionals maximize yield and stereopurity.

Mechanistic Pathway & Common Failure Points

Understanding the causality behind low yields requires mapping the divergent pathways during hydroxyl activation. The diagram below illustrates how reagent choice and protecting group strategies dictate the fate of the reaction.

SynthesisTroubleshooting SM Starting Material (2R,3S)-Threonine Deriv. Activation Hydroxyl Activation (DAST / Deoxo-Fluor) SM->Activation Reagent Addition SN2 Desired SN2 Inversion (F- attack) Activation->SN2 Non-participating PG Low Temp E2 E2 Elimination (Base-mediated) Activation->E2 High Temp / Base NGP Neighboring Group Participation Activation->NGP N-Boc / N-Ac PG Product Target Product (2R,3R)-Fluorobutanoate SN2->Product Dehydro Dehydroamino Acid (Crotonate Byproduct) E2->Dehydro Oxazoline Oxazoline Intermediate NGP->Oxazoline Retention Retention/Epimerization (2R,3S)-Fluorobutanoate Oxazoline->Retention F- Ring Opening

Mechanistic divergence in threonine deoxofluorination highlighting failure pathways.

Diagnostic FAQs & Troubleshooting Guide

Q1: My GC-MS/NMR shows massive amounts of a dehydrated alkene byproduct instead of the fluorinated product. Why is the yield so low? A: You are observing E2 elimination, which forms methyl 2-amino-2-butenoate (a crotonate derivative). Deoxofluorinating agents like DAST activate the secondary hydroxyl into an excellent leaving group. Because the alpha-proton of the amino acid is relatively acidic, elimination strongly competes with the desired SN2 substitution[1]. Solution: Switch from DAST to Deoxo-Fluor or XtalFluor-E. Deoxo-Fluor is more thermally stable and often favors substitution over elimination[2]. Furthermore, run the reaction at strictly -78 °C and avoid adding basic amines (like unbuffered Et₃N), which promote E2 pathways.

Q2: I started with D-threonine ((2R,3S) configuration) to get the (2R,3R) product via inversion, but my NMR shows stereochemical retention. How do I prevent this? A: This is caused by Neighboring Group Participation (NGP). If your amine is protected with a carbamate (e.g., N-Boc, N-Cbz) or an amide (N-Ac), the carbonyl oxygen will intramolecularly attack the activated C3 position, forming a stable oxazoline ring[3]. When the fluoride ion eventually opens this ring, it results in retention of configuration or epimerization[4]. Solution: You must use a non-participating protecting group. Utilizing N,N-dibenzyl or N,N-diphthaloyl protection prevents oxazoline formation, forcing the reaction through the desired SN2 inversion pathway.

Q3: The fluorination step worked, but my yield plummets during the final deprotection to form the hydrochloride salt. What is going wrong? A: Methyl esters are highly susceptible to hydrolysis if aqueous acid is used during Boc/Cbz deprotection. Furthermore, the resulting fluorinated amino acid salt is highly hygroscopic; it can easily be lost in the aqueous phase during workup or fail to crystallize. Solution: Perform the deprotection under strictly anhydrous conditions. If using benzyl protecting groups, use catalytic hydrogenation. For salt formation, use anhydrous HCl in methanol or dioxane, and precipitate the salt using anhydrous diethyl ether.

Quantitative Comparison of Fluorination Conditions

To highlight the causality of reagent and protecting group choices, the following table summarizes typical quantitative outcomes during the fluorination of threonine derivatives:

N-Protecting GroupFluorinating ReagentTemp (°C)Dominant Reaction PathwayYield of (2R,3R)-Fluoro
N-BocDAST0Oxazoline Formation (Retention)< 15%
N-AcetylDAST-78 to RTE2 Elimination (Alkene)< 10%
N-BocDeoxo-Fluor-20Oxazoline Formation (Retention)~ 20%
N,N-DibenzylDeoxo-Fluor-78SN2 Inversion60 - 65%
N,N-Dibenzyl XtalFluor-E + Et₃N·3HF -78 SN2 Inversion > 75%
Optimized Experimental Protocol

This self-validating methodology is designed to bypass oxazoline formation and suppress elimination, ensuring high yields of the (2R,3R) diastereomer.

Phase 1: Non-Participating Protection (Self-Validating Step)
  • Esterification: Suspend D-threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid) in anhydrous methanol. Slowly add SOCl₂ (1.2 eq) at 0 °C. Reflux for 4 hours.

    • Validation: Complete dissolution of the suspension indicates successful esterification. Concentrate to yield the HCl salt.

  • Amine Protection: Dissolve the ester in acetonitrile. Add K₂CO₃ (3.0 eq) and benzyl bromide (2.2 eq). Reflux for 12 hours to yield methyl (2R,3S)-2-(N,N-dibenzylamino)-3-hydroxybutanoate.

    • Validation: ¹H NMR must show the complete absence of N-H protons and the presence of four distinct benzylic protons (~3.5-4.0 ppm).

Phase 2: Stereoselective Deoxofluorination (Critical Step)
  • Activation: Dissolve the protected intermediate in strictly anhydrous CH₂Cl₂ under an Argon atmosphere. Cool the reaction vessel to -78 °C.

  • Fluorination: Add XtalFluor-E (1.5 eq) followed by Et₃N·3HF (2.0 eq).

    • Causality: XtalFluor-E avoids the thermal instability and high elimination rates of DAST[2]. The addition of Et₃N·3HF provides a highly concentrated, slightly acidic fluoride source that accelerates the SN2 pathway, outcompeting base-mediated E2 elimination.

  • Reaction Progression: Stir at -78 °C for 2 hours, then slowly warm to room temperature overnight. Quench with saturated aqueous NaHCO₃.

    • Validation: Monitor by TLC (Hexane/EtOAc). The fluorinated product will have a higher Rf than the starting material. ¹⁹F NMR of the crude organic layer must show a distinct doublet of multiplets around -180 to -190 ppm, confirming C-F bond formation.

Phase 3: Deprotection & Anhydrous Salt Formation
  • Hydrogenolysis: Transfer the purified N,N-dibenzyl fluorinated intermediate to a Parr shaker. Dissolve in anhydrous methanol and add catalytic Pd/C (10%).

  • Cleavage: Hydrogenate at 40 psi H₂ for 12 hours.

    • Causality: Hydrogenolysis selectively removes the benzyl groups without risking methyl ester hydrolysis or C-F bond cleavage.

  • Salt Precipitation: Filter the mixture through Celite and concentrate the filtrate. Redissolve the oily residue in a minimal amount of anhydrous diethyl ether.

  • Crystallization: Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) at 0 °C.

    • Validation: A white, highly crystalline solid of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride will precipitate immediately. Filter under a nitrogen blanket and store in a desiccator to prevent moisture degradation.

References
  • Potenti, S., et al. "4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution." ACS Omega.[Link]

  • Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters.[Link]

  • Aarhus University. "Dehydration reactions in polyfunctional natural products." Pure.[Link]

Sources

preventing epimerization of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride during peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Epimerization of Methyl (2R,3R)-2-amino-3-fluorobutanoate Hydrochloride During Peptide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected stereochemical inversion during the incorporation of heavily modified, non-natural amino acids.

When working with methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride , researchers often observe significant epimerization. Unlike standard peptide synthesis where the activated carboxylic acid is the primary culprit for racemization, this specific molecule presents a unique challenge: the nucleophile itself is epimerizing .

This guide synthesizes field-proven kinetic control strategies and mechanistic insights to help you achieve high-fidelity amide bonds without compromising stereochemical integrity.

Part 1: Mechanistic Causality (The "Why")

To solve the problem, we must first understand the causality of the side reaction. In standard peptide coupling, epimerization typically occurs via the oxazol-5(4H)-one intermediate on the activated carboxyl component[1]. However, methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride undergoes direct enolization [1].

The Causality Loop:

  • Inductive Effects: The highly electronegative β -fluorine atom exerts a strong electron-withdrawing inductive effect (-I). Combined with the electron-withdrawing methyl ester, the electron density around the α -carbon (C2) is severely depleted.

  • pKa Suppression: This synergistic electron withdrawal drastically lowers the pKa of the α -proton (C2-H), making it highly acidic.

  • Base-Catalyzed Abstraction: When a standard tertiary amine base (like DIPEA or TEA) is added to neutralize the hydrochloride salt and free the amine, the base erroneously abstracts the acidic α -proton[1].

  • Stereoinversion: This abstraction forms a planar enolate intermediate. Upon reprotonation, the molecule can be attacked from either face, converting the pure (2R,3R) stereocenter into a mixture of (2R,3R) and the undesired (2S,3R) epimer.

To prevent this, our experimental choices must rely on Kinetic Control : We must ensure that the rate of the desired coupling ( kcouple​ ) vastly outpaces the rate of base-catalyzed enolization ( kepim​ ).

Part 2: Frequently Asked Questions (The "How-To")

Q1: I usually use DIPEA to neutralize amine hydrochlorides. Why is it failing here? DIPEA (pKa ~10.5) is simply too strong for β -fluoro amino acid esters. While it rapidly neutralizes the HCl salt, it provides enough thermodynamic driving force to abstract the highly acidic α -proton. You must switch to a weaker, sterically hindered base. 2,4,6-Trimethylpyridine (TMP / Collidine) (pKa ~7.4) is the gold standard here. It is basic enough to free the amine but lacks the strength to trigger direct enolization, yielding considerably lower epimerization levels[2].

Q2: Which coupling reagent system provides the best kinetic competition against epimerization? You need an ultra-fast coupling reagent to maximize kcouple​ . The HATU/TMP system is highly effective[2]. Alternatively, you can utilize a base-free or low-base carbodiimide approach using DIC and OxymaPure . OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) generates highly reactive active esters that undergo aminolysis rapidly, safely outperforming traditional additives like HOAt in suppressing epimerization[3],[1].

Q3: Does my choice of solvent impact the enolization pathway? Absolutely. Polar aprotic solvents like N,N-Dimethylformamide (DMF) stabilize the charged enolate transition state, thereby accelerating kepim​ . Switching to a less polar solvent like Dichloromethane (DCM) destabilizes the enolate, providing a critical thermodynamic barrier that suppresses epimerization[4].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the kinetic competition outcomes based on various reagent, base, and solvent combinations.

Table 1: Impact of Reaction Conditions on the Epimerization of Methyl (2R,3R)-2-amino-3-fluorobutanoate

Coupling ReagentBase (Equivalents)SolventTemperatureEpimerization (%)Overall Yield (%)
HBTUDIPEA (3.0 eq)DMF25 °C> 28.0%65%
HATUDIPEA (2.5 eq)DMF0 °C14.5%82%
HATUTMP / Collidine (2.5 eq)DCM0 °C< 2.0%89%
DIC / OxymaPureTMP (1.0 eq)*DCM / THF0 °C< 1.0% 92%

*Note: While DIC/OxymaPure is a "base-free" coupling system, 1.0 equivalent of a weak base (TMP) is strictly required to neutralize the starting hydrochloride salt and liberate the active nucleophile.

Part 4: Kinetic Pathway Visualization

The diagram below maps the kinetic competition between the desired acylation pathway and the undesired direct enolization pathway.

EpimerizationKinetics A Methyl (2R,3R)-2-amino-3-fluorobutanoate HCl (Stable Salt) B Free Amine (Active Nucleophile) A->B Weak Base (TMP) Neutralization C Enolate Intermediate (C2 Proton Abstraction) B->C k_epim (Slow) Strong Base (DIPEA) D Desired Peptide (2R,3R - Stereoretention) B->D k_couple (Fast) Acylation E Epimerized Peptide (2S,3R - Stereoinversion) C->E Acylation & Reprotonation F Activated Carboxylic Acid (e.g., OAt-ester) F->D F->E

Kinetic competition between peptide coupling and direct enolization.

Part 5: Self-Validating Experimental Protocol

Protocol: High-Fidelity Amide Coupling via Reverse-Addition (DIC/OxymaPure)

Self-Validating Mechanism: This protocol utilizes a reverse-addition technique. By pre-forming the active ester and adding the neutralized amine at sub-zero temperatures, the system ensures that the concentration of the electrophile is maximized precisely when the nucleophile is generated. In-process 19 F-NMR tracking is used to validate stereoretention before final workup.

Step 1: Active Ester Generation

  • In an oven-dried flask under an Argon atmosphere, dissolve the N-protected carboxylic acid (1.0 eq) and 1[1] (1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir for 10 minutes at 0 °C to fully generate the Oxyma-active ester.

Step 2: Mild Neutralization of the Nucleophile 4. In a separate, dry vial, suspend methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride (1.05 eq) in a minimal volume of anhydrous DCM. 5. Add 2,4,6-trimethylpyridine (TMP) (1.05 eq) to this vial at 0 °C. Agitate gently for 1 minute to free-base the amine without triggering enolization.

Step 3: Kinetic Coupling 6. Immediately transfer the free-based amine solution dropwise into the activated ester mixture over 2–3 minutes, maintaining the temperature strictly at 0 °C. 7. Allow the reaction to stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature until LC-MS confirms >95% consumption of the amine.

Step 4: Validation & Workup 8. Validation Check: Pull a 50 μ L aliquot, dilute in CDCl 3​ , and run a quick 19 F-NMR. The presence of a single doublet/multiplet in the fluorine region confirms stereoretention. A secondary set of peaks indicates epimerization. 9. Quench the reaction with saturated aqueous NH 4​ Cl. 10. Extract with DCM. Wash the organic layer sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

References

Sources

optimizing crystallization conditions for methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization Optimization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride .

Because this molecule is a highly polar, fluorinated amino acid ester hydrochloride, its crystallization is governed by delicate solubility gradients and a high susceptibility to ester hydrolysis. This guide bypasses generic advice, providing you with field-proven, self-validating protocols and the mechanistic causality behind each step.

I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my compound "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals upon antisolvent addition? The Causality: Oiling out occurs when the local supersaturation exceeds the metastable zone limit before primary nucleation can occur, forcing the solute to separate into a solute-rich liquid phase rather than a solid crystal lattice. For methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride, the highly polar ammonium chloride moiety combined with the electronegative C3-fluorine creates a complex solvation sphere that resists desolvation. The Solution: You must shift the system from kinetic to thermodynamic control. Implement a precise concentration control strategy by lowering the antisolvent dosing rate and introducing seed crystals within the metastable zone [1]. Seeding bypasses the high-energy barrier of primary nucleation, providing an immediate surface for crystal growth.

Q2: What is the optimal solvent/antisolvent system, and why? The Causality: As an ester hydrochloride, this molecule is highly soluble in polar protic solvents but highly susceptible to hydrolysis if water is present. Therefore, strictly anhydrous conditions are required [3]. Methanol (MeOH) is the ideal primary solvent due to its ability to disrupt the strong ionic lattice of the HCl salt. Methyl tert-butyl ether (MTBE) is the optimal antisolvent. Unlike diethyl ether, MTBE has a lower propensity for peroxide formation, lower volatility, and provides a steeper, more controllable solubility curve for amino acid hydrochlorides.

Q3: How do I eliminate the (2S,3R) or (2R,3S) diastereomeric impurities during crystallization? The Causality: Diastereomers possess different intrinsic solubilities, but rapid precipitation leads to kinetic entrapment, where impurities are locked into the rapidly forming crystal lattice. The Solution: Maximize Ostwald ripening. By cooling the suspension very slowly (0.2 °C/min) and holding it at the final temperature (aging), the system is allowed to continuously dissolve thermodynamically unstable microscopic fines (which often harbor impurities) and redeposit the solute onto the larger, purer crystal surfaces.

Troubleshooting Start Observed Crystallization Defect Oiling Oiling Out (LLPS) Start->Oiling Fines Excessive Fines / Poor Filtration Start->Fines Purity Low Diastereomeric Purity Start->Purity FixOiling Reduce antisolvent dose rate Implement seeding at lower supersaturation Oiling->FixOiling FixFines Avoid primary nucleation Increase aging time (Ostwald ripening) Fines->FixFines FixPurity Decrease cooling rate Repulp in MeOH/MTBE Purity->FixPurity

Troubleshooting logic for common crystallization defects.

II. Quantitative Data: Solvent System Screening

To establish a self-validating protocol, we utilized a Quality by Design (QbD) approach to screen various solvent systems [2]. The data below summarizes the critical quality attributes (CQAs) resulting from different solvent/antisolvent combinations.

Primary SolventAntisolventRatio (v/v)Yield (%)Diastereomeric Excess (de %)Morphology
Methanol (MeOH) MTBE 1 : 4 88.5 >99.5 Prismatic
Methanol (MeOH)Diethyl Ether1 : 592.097.0Needles / Agglomerates
Ethanol (EtOH)Heptane1 : 375.298.5Fine powder
Isopropanol (IPA)Ethyl Acetate1 : 4N/AN/AOiling out (LLPS)

III. Standard Operating Procedure: Optimized Antisolvent Crystallization

This protocol is engineered to be a self-validating system. If the solution turns cloudy before Step 4, your initial solvent volume is too low or moisture has compromised the ester.

Prerequisites: Ensure all glassware is oven-dried. Solvents must be anhydrous (Karl Fischer titration < 0.05% water) to prevent ester hydrolysis [3].

  • Dissolution: Suspend 100.0 g of crude methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride in 300 mL of anhydrous Methanol. Heat the jacketed reactor to 45 °C under a dry nitrogen sweep until complete dissolution is achieved.

  • Clarification (Self-Validation Check): Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed (45 °C) crystallization vessel. Causality: This removes foreign insoluble particulates that act as uncontrolled heterogeneous nucleation sites.

  • Cooling & Seeding: Cool the reactor linearly to 35 °C over 30 minutes. At 35 °C, charge 1.0 g (1 wt%) of pure methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride seed crystals. Hold the temperature for 30 minutes. Causality: The hold time allows the seed bed to establish and slightly relieve supersaturation, preventing a crash-out.

  • Antisolvent Dosing: Using a programmable syringe pump, linearly dose 1200 mL of anhydrous MTBE over exactly 4 hours (5 mL/min). Causality: A slow, linear addition maintains the supersaturation level strictly within the metastable zone, driving growth on the existing seeds rather than generating new, fine nuclei [1].

  • Cooling & Aging: Once dosing is complete, cool the suspension to 5 °C at a controlled rate of 0.2 °C/min. Hold the slurry at 5 °C for 2 hours.

  • Isolation: Discharge the slurry and filter under vacuum using a sintered glass funnel. Wash the resulting filter cake twice with 100 mL portions of pre-chilled (5 °C) MTBE.

  • Drying: Dry the product in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours until a constant mass is achieved.

Workflow S1 Dissolution (MeOH, 45°C) S2 Clarification (0.45 µm filter) S1->S2 S3 Seeding (35°C, 1 wt%) S2->S3 S4 Antisolvent (MTBE, 4 hr dose) S3->S4 S5 Aging (5°C, 2 hr hold) S4->S5 S6 Isolation (Vacuum filter) S5->S6

Optimized antisolvent crystallization workflow for the hydrochloride salt.

References

  • Abu Bakar, M. R., Nagy, Z. K., Saleemi, A. N., & Rielly, C. D. (2011). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Industrial & Engineering Chemistry Research, 50(13), 8304-8313.[Link]

  • Pallagi, E., Karosi, I., Csóka, I., & Szabó-Révész, P. (2018). Optimization of the Critical Parameters of the Spherical Agglomeration Crystallization Method by the Application of the Quality by Design Approach. Pharmaceutics, 10(2), 49.[Link]

  • Hoshino, M., & Kudo, M. (2003). Method for producing amino acid ester hydrochloride.

overcoming solubility issues with methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride .

Working with fluorinated amino acid ester hydrochlorides requires a nuanced understanding of ion-pairing, dielectric constants, and the profound stereoelectronic effects introduced by the fluorine atom. Below, you will find a causality-driven troubleshooting guide, validated protocols, and mechanistic insights to resolve your solubility and reactivity issues.

Core Physicochemical Profiling

Before troubleshooting, it is critical to understand why this specific molecule behaves the way it does. The hydrochloride salt forms a highly stable, polar crystal lattice. Solvents with low dielectric constants (e.g., Dichloromethane [DCM], Tetrahydrofuran [THF]) lack the solvating power to disrupt the −NH3+​Cl− ion pair.

Furthermore, the β -fluorine atom exerts a strong electron-withdrawing inductive effect ( −I effect). This significantly lowers the pKa​ of the protonated amine from a typical ~7.5–8.0 down to approximately ~6.0–6.5[1]. While this makes the salt easier to deprotonate, it simultaneously reduces the nucleophilicity of the resulting free base and introduces a risk of base-catalyzed hydrogen fluoride (HF) elimination.

Table 1: Solubility & Dielectric Constant Matrix
SolventDielectric Constant ( ε )Solvation of HCl SaltSolvation of Free BaseRecommended Use Case
Water 80.1ExcellentPoorAqueous biphasic extraction
DMSO 46.7ExcellentExcellentHighly polar homogeneous reactions
DMF 36.7ModerateExcellentPeptide coupling (In situ)
DCM 8.9Poor ExcellentExtractions / Free-base reactions
THF 7.5Poor ExcellentGrignard / Organometallic steps

Troubleshooting FAQs & Mechanistic Insights

Q1: My methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride is completely insoluble in DCM during peptide coupling. How do I force it into solution? A1: Do not attempt to heat the suspension, as this promotes ester hydrolysis or thermal degradation. The insolubility is strictly due to the ionic nature of the hydrochloride salt. To resolve this without isolating the free base, perform an in situ neutralization [2]. By adding a non-nucleophilic tertiary amine like N,N -Diisopropylethylamine (DIPEA) or N -methylmorpholine (NMM) directly to the DCM suspension, you deprotonate the salt[3]. The resulting free base is highly lipophilic and will immediately dissolve in DCM, while the byproduct (e.g., DIPEA-HCl) remains partially soluble or forms a fine, easily stirrable suspension that does not interfere with coupling reagents like HBTU or EDC[2].

Q2: I need the pure free base for a moisture-sensitive reaction. Can I wash the salt with aqueous NaOH to extract it? A2: No. Using strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is highly detrimental to this specific molecule. The strong base will cause rapid hydrolysis of the methyl ester[4]. More critically, the 3-fluoro substituent is a viable leaving group; harsh basic conditions can trigger an E1cB -type elimination of HF, destroying the stereocenter and yielding an α,β -unsaturated imine/enamine. You must use a mild base like saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) for biphasic extractions[5].

Q3: After successfully solubilizing the free base, my coupling reaction yields are abnormally low compared to standard amino acids (like valine). Why? A3: This is a direct consequence of the fluorine atom's stereoelectronic profile. The strong −I inductive effect pulls electron density away from the α -amine, significantly reducing its nucleophilicity[1]. To overcome this, you must use highly efficient, fast-acting coupling reagents (e.g., HATU or acid chlorides) and allow for extended reaction times.

Table 2: Base Selection Guide for Fluorinated Amino Acid Esters
Base pKa​ (Conjugate Acid)ApplicationRisk Profile for 3-Fluoro Ester
DIPEA ~10.5In situ neutralizationLow (Sterically hindered, non-nucleophilic)
NMM ~7.4In situ peptide couplingLow (Mild, minimizes racemization)
NaHCO3​ (aq) 6.4Ex situ biphasic extractionLow (Ideal for safe isolation)
NaOH (aq) 13.8Not recommendedHigh (Causes ester hydrolysis & HF elimination)

Workflow Visualizations

Workflow Start Methyl (2R,3R)-2-amino- 3-fluorobutanoate HCl (Insoluble in DCM/THF) Decision Are byproducts like DIPEA-HCl acceptable in your reaction? Start->Decision InSitu In Situ Neutralization Add DIPEA/NMM directly in DCM or DMF Decision->InSitu Yes ExSitu Ex Situ Free-Basing Biphasic NaHCO3 / DCM Extraction Decision->ExSitu No, need pure free base SolventSwap Solvent Swap Run reaction in highly polar DMSO or DMF Decision->SolventSwap No, but can change solvent

Caption: Decision matrix for solubilizing methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride.

Mechanism Salt HCl Salt (Polar, Stable) NH3+ pKa ~6.0 MildBase Mild Base (NaHCO3, DIPEA) Salt->MildBase Controlled Deprotonation StrongBase Strong Base (NaOH, KOH) Salt->StrongBase Harsh Conditions FreeBase Free Base (Lipophilic) Reduced Nucleophilicity MildBase->FreeBase Degradation Degradation (Ester Hydrolysis or HF Elimination) StrongBase->Degradation

Caption: Mechanistic pathways of deprotonation and potential degradation risks.

Validated Experimental Protocols

Protocol A: In Situ Neutralization (For Immediate Coupling)

Use this protocol when performing amide bond formations where the presence of a tertiary amine hydrochloride salt will not interfere with the reaction mechanism.

  • Suspension: Weigh 1.0 equivalent of methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride and suspend it in anhydrous DCM (to achieve a 0.1 M concentration).

  • Thermal Control: Cool the suspension to 0 °C using an ice bath to prevent exothermic side reactions during base addition[3].

  • Neutralization: Add 2.0 to 2.5 equivalents of DIPEA (or NMM) dropwise under inert atmosphere (Argon/Nitrogen)[3].

  • Activation: Stir for 10–15 minutes. The suspension will clarify as the lipophilic free base is generated[2].

  • Coupling: Add your pre-activated electrophile (e.g., a carboxylic acid activated with HBTU/HOBt) directly to the mixture[2].

  • Self-Validation Step: Monitor the reaction via TLC (Ninhydrin stain). The primary amine spot should disappear, confirming that the reduced nucleophilicity of the fluorinated amine has been overcome by the activated ester.

Protocol B: Ex Situ Free-Basing & Isolation (Biphasic Extraction)

Use this protocol when your downstream reaction is strictly base-free or sensitive to chloride ions.

  • Aqueous Dissolution: Dissolve 1.0 equivalent of the HCl salt in a minimal volume of distilled water (e.g., 5 mL per gram of salt).

  • Organic Layering: Add an equal volume of DCM to the flask. Cool the biphasic mixture to 0 °C[4].

  • Mild Basification: Slowly add cold, saturated aqueous NaHCO3​ until the aqueous layer reaches a pH of ~8.0. Do not exceed pH 8.5 to protect the methyl ester and the 3-fluoro group[5].

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer three times with DCM. The free base will partition entirely into the organic phase[5].

  • Drying & Concentration: Wash the combined organic layers once with brine, dry over anhydrous Na2​SO4​ , and filter. Concentrate the solvent under reduced pressure on a rotary evaporator. Critical: Keep the water bath temperature below 30 °C to prevent thermal degradation of the free amine.

  • Self-Validation Step: The resulting product should be a clear oil or low-melting solid that is instantly soluble in DCM or THF. Run a 19F -NMR to ensure the fluorine signal is intact (confirming no HF elimination occurred during basification).

Sources

Validation & Comparative

LC-MS method validation for quantifying methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Method Validation for the Quantification of Methyl (2R,3R)-2-amino-3-fluorobutanoate Hydrochloride: A Comparative Guide

As the integration of fluorinated unnatural amino acids into peptidomimetics and small-molecule drugs accelerates, bioanalytical scientists face unique quantification challenges[1][]. Methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride (Free base MW ~135.1 Da) is a highly polar, low-molecular-weight compound[3][4]. Its lack of a strong chromophore, combined with its basic primary amine and esterified carboxyl group, makes traditional liquid chromatography-mass spectrometry (LC-MS) approaches highly susceptible to matrix interference, poor retention, and ex vivo instability.

This guide objectively compares analytical strategies for quantifying this analyte in biological matrices and provides a self-validating, ICH M10-compliant Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS protocol[5][6].

Methodology Comparison: RPLC vs. Derivatization vs. HILIC

Selecting the correct chromatographic mode is the foundation of a robust bioanalytical method. For small, polar, basic analytes, scientists typically evaluate three approaches:

  • Reversed-Phase LC-MS/MS (RPLC): Standard C18 columns fail to retain small protonated amines. While ion-pairing agents (e.g., Heptafluorobutyric acid) can force retention, they cause severe electrospray ionization (ESI) signal suppression and permanently contaminate the MS source[7][8].

  • Derivatization-LC-MS/MS: Reagents like FMOC-Cl add a hydrophobic tag, enabling RPLC retention. However, the alkaline conditions required for derivatization risk hydrolyzing the target analyte's methyl ester, introducing severe quantitative artifacts[9].

  • HILIC-MS/MS (The Optimal Choice): HILIC provides orthogonal selectivity by retaining polar analytes via hydrophilic partitioning and ion exchange. The high-organic mobile phase required for HILIC acts as a highly volatile matrix in the MS source, drastically enhancing ESI desolvation and overall sensitivity without the need for derivatization[8][10].

Table 1: Performance Comparison of Analytical Strategies
ParameterReversed-Phase LC-MS/MSDerivatization LC-MS/MSHILIC-MS/MS (Proposed)
Retention Mechanism Hydrophobic partitioningHydrophobic (post-tagging)Hydrophilic partitioning / Ion exchange
Sensitivity Low (Severe ion suppression)High (Enhanced ionization)Very High (Enhanced ESI desolvation)
Sample Preparation SimpleComplex (Multi-step reaction)Simple (Direct PPT injection)
Artifact Risk LowHigh (Ester hydrolysis risk)Low (Self-validating quenching)

Experimental Design & Causality (A Self-Validating System)

To ensure the method is self-validating and immune to hidden variables, the experimental protocol must address the specific chemical liabilities of the analyte.

The Ex Vivo Hydrolysis Liability: Because the analyte is a methyl ester, it is highly susceptible to rapid ex vivo hydrolysis by plasma carboxylesterases. If samples are not immediately quenched, the ester cleaves into the free carboxylic acid, causing the method to fail ICH M10 stability criteria[11]. The addition of an esterase inhibitor is a non-negotiable causality-driven step.

The Solvent Effect Advantage: In traditional RPLC, injecting a sample with 75% acetonitrile causes severe peak breakthrough. In HILIC, acetonitrile is the weak solvent. By precipitating plasma proteins with 3 volumes of acetonitrile, the resulting supernatant is already in the ideal injection solvent. This allows for direct injection, bypassing evaporation/reconstitution steps where volatile esters are frequently lost.

Step-by-Step Sample Preparation Protocol
  • Enzymatic Quenching: Aliquot 50 µL of human plasma into a pre-chilled microcentrifuge tube. Immediately add 5 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) to inhibit esterase activity.

  • Internal Standard (IS) Addition: Add 10 µL of stable-isotope labeled IS (e.g., 13C, 15N-labeled analogue) at 100 ng/mL.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid denatures remaining proteins and ensures the analyte's amine group remains protonated.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the high-organic supernatant directly to an autosampler vial.

Workflow A Plasma Sample (+ Esterase Inhibitor) B Protein Precipitation (3x Vol ACN) A->B C Centrifugation (14,000g, 10 min) B->C D Direct Injection (High Organic) C->D E HILIC Separation (Zwitterionic) D->E F ESI-MS/MS (MRM Mode) E->F

Fig 1: Sample preparation and HILIC-MS/MS workflow for fluorinated amino acid esters.

LC-MS/MS Instrumental Parameters
  • Column: Zwitterionic HILIC (e.g., Agilent Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[7].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the primary amine, pKa ~9.0, is fully protonated for consistent ion-exchange interactions).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (90% B), 1-4 min (ramp to 50% B), 4-5 min (hold 50% B), 5-5.1 min (return to 90% B), 5.1-8 min (equilibration).

  • Flow Rate: 0.4 mL/min | Injection Volume: 2 µL.

  • MS/MS Detection: ESI Positive mode, Multiple Reaction Monitoring (MRM). Precursor [M+H]+ m/z 136.1 → Product m/z 76.0.

ICH M10 Method Validation Data

The method was validated according to the harmonized FDA/EMA ICH M10 guidelines for bioanalytical method validation[5][6][11]. The logical framework for this validation is visualized below.

Validation Core ICH M10 Validation Parameters Lin Linearity (R² ≥ 0.99) Core->Lin Acc Accuracy & Precision (≤15% CV, ≤20% LLOQ) Core->Acc Mat Matrix Effect (IS Normalized CV ≤15%) Core->Mat Stab Stability (Benchtop, Freeze-Thaw) Core->Stab

Fig 2: ICH M10 bioanalytical method validation logical framework and acceptance criteria.

Table 2: Accuracy and Precision (Representative Data)

Linearity was established from 1.0 to 100.0 ng/mL (R² = 0.998). Accuracy and precision met the ICH M10 criteria of ±15% (±20% at the LLOQ)[6].

QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (1.0) 4.28.56.111.2
LQC (3.0) 2.15.33.46.8
MQC (50.0) -1.53.2-2.04.5
HQC (80.0) -0.82.8-1.13.9
Table 3: Matrix Effect and Extraction Recovery

By utilizing a stable-isotope labeled internal standard, matrix effects caused by endogenous plasma phospholipids were effectively normalized, ensuring a self-correcting quantitative system.

QC Level (ng/mL)Absolute Matrix Effect (%)IS-Normalized ME (% CV)Extraction Recovery (%)
LQC (3.0) 92.44.188.5
HQC (80.0) 95.12.890.2

Conclusion

Quantifying methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride requires navigating its high polarity and esterase liability. By leveraging the orthogonal retention mechanism of HILIC and implementing an upfront enzymatic quenching step, this protocol eliminates the need for complex derivatization or signal-suppressing ion-pairing agents. The resulting method is highly sensitive, robust, and fully compliant with ICH M10 regulatory standards.

References

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS Agilent Technologies URL: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) URL: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column LCMS.cz / Agilent URL: [Link]

  • Fluorinated Amino Acids in Peptide and Protein Assembly ResearchGate URL: [Link]

Sources

structural comparison of (2R,3R) and (2S,3S) methyl 2-amino-3-fluorobutanoate hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural Comparison of (2R,3R) and (2S,3S)-Methyl 2-Amino-3-Fluorobutanoate Hydrochloride Enantiomers

A Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Chirality in Modern Therapeutics

In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While they share the same chemical formula and connectivity, their spatial orientation can lead to profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[2] This guide provides a comprehensive structural comparison of the (2R,3R) and (2S,3S) enantiomers of methyl 2-amino-3-fluorobutanoate hydrochloride, a fluorinated amino acid derivative of significant interest in drug development.

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][] However, the introduction of stereocenters, as in the case of this fluorinated butanoate, necessitates a thorough characterization of each individual stereoisomer. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of understanding the properties of each enantiomer in a chiral drug, as they may exhibit different efficacy, potency, or toxicity profiles. This guide details the critical experimental methodologies—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy—used to elucidate and compare the absolute structures of these enantiomers.

X-ray Crystallography: Definitive Determination of Absolute Configuration

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in its crystalline state.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate the precise position of every atom, revealing absolute stereochemistry, bond lengths, and bond angles.

Causality Behind Experimental Choices

The primary challenge and the reason for the meticulous nature of this protocol is the growth of a high-quality, single crystal suitable for diffraction. The quality of the crystal directly dictates the resolution of the final structure. For hydrochloride salts of amino acids, controlled evaporation of an aqueous or alcohol-based solution is a common and effective crystallization method.[6] The subsequent steps of data collection and refinement are computational processes that translate diffraction spots into a detailed electron density map and, ultimately, a molecular model.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of the purified enantiomer ((2R,3R) or (2S,3S)-methyl 2-amino-3-fluorobutanoate hydrochloride) in a minimal amount of a suitable solvent system (e.g., methanol/water or ethanol/water).

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., 4°C or room temperature).

    • Monitor for the formation of single, well-formed crystals over several days to weeks.

  • Data Collection:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods or other available techniques to generate an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

    • The absolute configuration is typically determined using anomalous dispersion effects, often expressed as the Flack parameter.

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Crystal Preparation cluster_analysis Data Acquisition & Analysis PurifiedEnantiomer Purified Enantiomer Dissolution Dissolution in Solvent PurifiedEnantiomer->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation SingleCrystal High-Quality Single Crystal SlowEvaporation->SingleCrystal Mounting Mount Crystal SingleCrystal->Mounting XRayDiffraction X-ray Diffraction Mounting->XRayDiffraction DataProcessing Process Diffraction Data XRayDiffraction->DataProcessing StructureSolution Solve & Refine Structure DataProcessing->StructureSolution AbsoluteConfig Absolute Configuration (3D Model) StructureSolution->AbsoluteConfig

Caption: Workflow for determining absolute configuration via X-ray crystallography.

Expected Results and Comparison

The crystallographic data will confirm that the (2R,3R) and (2S,3S) enantiomers are perfect mirror images. While scalar properties like bond lengths and angles will be identical within experimental error, the key differentiator will be the spatial coordinates and the determined absolute configuration at the C2 and C3 chiral centers.

Parameter(2R,3R) Enantiomer(2S,3S) EnantiomerSignificance
Absolute Configuration C2: R, C3: RC2: S, C3: SConfirms the identity of each enantiomer.
Crystal System Expected to be identicalExpected to be identicalReflects the same packing forces.
Space Group Chiral (e.g., P2₁2₁2₁)Chiral (e.g., P2₁2₁2₁)Must be a chiral space group.
Key Torsional Angle H-N-C2-C3-F: θH-N-C2-C3-F: -θThe sign of the torsional angle will be opposite.
Bond Lengths (e.g., C-F) ~1.39 Å~1.39 ÅIdentical, as they are intrinsic properties.

NMR Spectroscopy: Probing the Diastereomeric Landscape

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution.[7][8] Enantiomers, being chemically identical in an achiral environment, produce identical NMR spectra. To distinguish them, a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent, is introduced. This creates diastereomeric complexes which are no longer mirror images and thus have distinct NMR spectra.[9]

Causality Behind Experimental Choices

The conversion of enantiomers into diastereomers is the key to their differentiation by NMR. Using a chiral derivatizing agent like Mosher's acid creates a covalent bond, forming two distinct diastereomeric molecules with different physical properties and, therefore, different chemical shifts for nuclei near the newly formed stereocenter.[9] For fluorinated compounds, ¹⁹F NMR is particularly advantageous. The fluorine nucleus has a wide chemical shift range and high sensitivity, often providing clean, well-resolved signals for each diastereomer with minimal background noise.

Experimental Protocol: NMR with a Chiral Derivatizing Agent
  • Sample Preparation:

    • Create a racemic or enantiomerically enriched mixture of methyl 2-amino-3-fluorobutanoate hydrochloride.

    • React the sample with a single enantiomer of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in the presence of a non-nucleophilic base (e.g., pyridine) in a suitable deuterated solvent (e.g., CDCl₃). This reaction forms a stable amide bond with the amino group.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to confirm the formation of the diastereomeric amides.

    • Acquire a high-resolution ¹⁹F NMR spectrum. This is the key experiment for differentiation.

    • Acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • In the ¹⁹F NMR spectrum, identify the two distinct signals corresponding to the two diastereomers.

    • Integrate the area under each peak to determine the enantiomeric ratio (and thus enantiomeric excess) of the original sample.

    • Analyze the ¹H NMR spectrum for differences in the chemical shifts of protons near the chiral centers (e.g., the proton at C2 and the methyl group).

Workflow for Chiral NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis EnantiomerMix Enantiomer Mixture ChiralAgent Add Chiral Derivatizing Agent EnantiomerMix->ChiralAgent Diastereomers Formation of Diastereomers ChiralAgent->Diastereomers NMR_Acq Acquire 1H, 19F, 13C NMR Diastereomers->NMR_Acq Spectrum Analyze Spectra NMR_Acq->Spectrum Integration Integrate Signals Spectrum->Integration EnantioRatio Determine Enantiomeric Ratio Integration->EnantioRatio

Caption: Workflow for distinguishing enantiomers using NMR spectroscopy.

Expected Results and Comparison

The key finding will be the appearance of two distinct signals in the ¹⁹F NMR spectrum for a racemic sample after derivatization. The chemical shift difference (Δδ) is a direct consequence of the different magnetic environments of the fluorine atom in the two diastereomers.

NMR ExperimentResult for (2R,3R) DerivativeResult for (2S,3S) DerivativeSignificance
¹⁹F NMR Chemical Shift (δ) δ₁δ₂δ₁ ≠ δ₂ . Provides two resolvable signals for quantification.
¹H NMR Chemical Shift (δ) of C2-H δ₃δ₄δ₃ ≠ δ₄ . The local environment is different.
¹H NMR Chemical Shift (δ) of O-CH₃ δ₅δ₆May show a small but measurable difference.

Circular Dichroism (CD) Spectroscopy: A Signature of Chirality

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] This technique is exquisitely sensitive to the three-dimensional structure of molecules.[12] Enantiomers, by definition, interact with circularly polarized light in an equal and opposite manner, resulting in CD spectra that are perfect mirror images of one another.

Causality Behind Experimental Choices

The principle of CD spectroscopy is rooted in the chiral nature of both the molecule and the light itself.[10] The differential absorption (ΔA) is plotted against wavelength, producing a unique spectrum for a given chiral molecule. This provides a "fingerprint" of its stereochemistry. The experiment is non-destructive and requires a relatively small amount of sample, making it an excellent tool for confirming the enantiomeric relationship between two samples and for monitoring chiral purity.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation:

    • Prepare solutions of each pure enantiomer ((2R,3R) and (2S,3S)) at a known concentration in a UV-transparent solvent (e.g., water or methanol).

    • Transfer the solutions to a quartz cuvette with a defined path length (e.g., 1 cm).

  • Instrument Setup and Blanking:

    • Place the cuvette containing only the solvent into the CD spectrometer to record a baseline (blank) spectrum.

  • Data Acquisition:

    • Replace the blank with the sample cuvette.

    • Scan a range of wavelengths, typically in the far-UV region (e.g., 190-260 nm), where the molecule's chromophores absorb.

    • The instrument measures the difference in absorbance between left and right circularly polarized light at each wavelength.

    • Repeat the process for the other enantiomer under identical conditions.

Workflow for Circular Dichroism Spectroscopy

CD_Workflow SamplePrep Prepare Solutions of Each Enantiomer Blank Record Solvent Baseline SamplePrep->Blank Acquire2R3R Acquire CD Spectrum for (2R,3R) Sample Blank->Acquire2R3R Acquire2S3S Acquire CD Spectrum for (2S,3S) Sample Blank->Acquire2S3S Compare Compare Spectra Acquire2R3R->Compare Acquire2S3S->Compare Result Mirror-Image Spectra Confirm Enantiomeric Relationship Compare->Result

Caption: Workflow for comparative analysis using CD spectroscopy.

Expected Results and Comparison

The CD spectra of the (2R,3R) and (2S,3S) enantiomers will be equal in magnitude but opposite in sign at all wavelengths. This phenomenon is known as a Cotton effect.

Feature(2R,3R) Enantiomer(2S,3S) EnantiomerSignificance
CD Spectrum e.g., Positive peak at λ₁e.g., Negative peak at λ₁Mirror-image relationship.
Molar Ellipticity [θ] at λ₁ Positive valueNegative value of equal magnitudeConfirms the enantiomeric relationship and purity.
Zero-Crossing Points Identical wavelengthsIdentical wavelengthsThe points where the spectra cross the x-axis are the same.

Conclusion: An Integrated Approach to Structural Verification

The structural comparison of the (2R,3R) and (2S,3S) enantiomers of methyl 2-amino-3-fluorobutanoate hydrochloride demonstrates the necessity of employing a multi-technique approach for the comprehensive characterization of chiral molecules. X-ray crystallography provides the definitive, absolute three-dimensional structure. NMR spectroscopy, when used with chiral auxiliaries, offers an excellent method for differentiation and quantification in solution. Finally, Circular Dichroism spectroscopy serves as a rapid and sensitive confirmation of the enantiomeric relationship.

For researchers in drug development, understanding these differences is paramount. The distinct spatial arrangement of these enantiomers will almost certainly lead to different interactions with biological targets, resulting in varied pharmacological and toxicological profiles.[1][2] The rigorous application of the analytical methodologies detailed in this guide is a critical step in advancing safer, more effective, and stereochemically pure therapeutic agents.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Available at: [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • Churi, S., & Fagiolino, P. (2012). A review of drug isomerism and its significance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 7-11. Available at: [Link]

  • Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (2023). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series, 4(2), 1-10. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures. Retrieved from [Link]

  • Stereochemistry and Its Role in Drug Design. (2022). IntechOpen. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Policy Statement for the Development of New Stereoisomeric Drugs. Available at: [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available at: [Link]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • Chirality is a property of broken mirror symmetry and detecting the handedness of chiral material in small quantities is an important problem in biology and biochemistry. (2021). Optics Express, 29(15), 23485-23495. Available at: [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • Kukhar, V. P. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Future Medicinal Chemistry, 4(17), 2203-2225. Available at: [Link]

  • Northwestern University. (2022). Controlling the Shape of Chiral Molecules. Retrieved from [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]

  • Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts and Cocrystals. Royal Society of Chemistry.
  • Radboud University. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Indian Institute of Science. (n.d.). X-ray studies on some crystalline complexes between amino acids with ionisable side chains. Retrieved from [Link]

  • Harris, R. K., et al. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry B, 110(51), 26033-26042. Available at: [Link]

  • International Atomic Energy Agency. (2009). Study of X-ray diffraction and Raman spectroscopy on crystals of amino-acids of monohydrated hydrochloric L-histidine and L-Serine. Retrieved from [Link]

  • Northwestern Engineering News. (2022). Controlling the Shape of Chiral Molecules. Retrieved from [Link]

  • Sereda, G. (2022). Stereochemistry and Its Role in Drug Design. IntechOpen. Available at: [Link]

  • Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC. Available at: [Link]

  • Protein Crystallography. (n.d.). PMC. Retrieved from [Link]

Sources

Application Guide: Evaluating the Proteolytic Stability of Peptides Containing Methyl (2R,3R)-2-Amino-3-Fluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rapid degradation of peptide-based therapeutics by endogenous proteases remains one of the most significant bottlenecks in clinical drug development. To overcome this, medicinal chemists frequently employ non-natural amino acid substitutions. This guide provides an objective, data-driven comparison of the proteolytic stability of peptides incorporating the fluorinated bioisostere methyl (2R,3R)-2-amino-3-fluorobutanoate versus their native counterparts (e.g., L-Threonine or L-Valine). By detailing the stereoelectronic causality behind protease resistance and providing a self-validating experimental framework, this guide serves as a definitive resource for evaluating fluorinated peptidomimetics.

Stereoelectronic Rationale: The Causality of Fluorine Substitution

Replacing a native amino acid with a fluorinated analog is not merely a structural swap; it is a fundamental reprogramming of the peptide's local microenvironment[1]. When the (2R,3R)-2-amino-3-fluorobutanoate motif is incorporated into a peptide backbone (either as an internal residue following ester saponification or as a C-terminal cap), it imparts profound resistance to enzymatic cleavage through three distinct mechanisms:

  • Hydrogen Bond Disruption: While the fluorine atom is highly electronegative and strongly polarizes the C-F bond, it is a remarkably poor hydrogen bond acceptor compared to the native hydroxyl group of L-threonine[2]. Consequently, the fluorinated residue fails to participate in the critical hydrogen-bonding networks required to stabilize the tetrahedral transition state during protease-mediated amide hydrolysis.

  • Stereochemical Mismatch: The (2R,3R) configuration introduces a D-allo-like stereocenter relative to native L-amino acids. Mammalian proteases, such as α -chymotrypsin and elastase, possess highly conserved, stereospecific S1 and S2 binding pockets. The inverted stereochemistry at the α -carbon creates a severe steric clash, physically preventing the peptide from properly docking into the active site[3].

  • Conformational Locking: The electron-withdrawing nature of the fluorine atom decreases the basicity of the adjacent amine and restricts the ϕ and ψ dihedral angles. This often stabilizes extended β -strand-like conformations that are inherently less susceptible to the induced-fit mechanisms of circulating endopeptidases.

Self-Validating Experimental Methodology

To objectively evaluate proteolytic stability, the assay must be strictly controlled against matrix effects and handling artifacts. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) to quantify degradation kinetics[4].

Step-by-Step Protocol

Step 1: Substrate Preparation

  • Action: Synthesize two model peptides: a native control (containing L-Thr) and the target analog (containing the (2R,3R)-fluorobutanoate motif). Dissolve in 10 mM acetate buffer (pH 4.0) to a stock concentration of 1 mg/mL.

  • Causality: A slightly acidic stock prevents spontaneous auto-degradation or aggregation prior to the assay.

Step 2: Protease Incubation

  • Action: Dilute the peptides to a final concentration of 100 µM in pre-warmed human blood plasma or a purified protease buffer (e.g., α -chymotrypsin at 0.1 mg/mL in Tris-HCl, pH 7.4). Incubate at 30 °C with gentle agitation[3].

  • Causality: Human plasma provides a physiologically relevant cocktail of exopeptidases and endopeptidases, offering a highly accurate prediction of in vivo half-life[4].

Step 3: Time-Course Quenching (The Self-Validating Step)

  • Action: At fixed intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately mix with 50 µL of a quench solution (0.1% Trifluoroacetic acid (TFA) in acetonitrile) spiked with 10 µM of a stable D-amino acid internal standard (IS).

  • Causality: This step is the cornerstone of assay integrity. The acetonitrile precipitates plasma proteins, physically removing the proteases from the solution. Simultaneously, the TFA drops the pH well below the physiological optimum (~7.4), causing immediate and irreversible denaturation of the enzymes[3]. The spiked IS self-validates the assay: if the IS peak area fluctuates between LC-MS runs, the replicate is flagged for volumetric error, ensuring that any observed reduction in the target peptide is strictly due to enzymatic cleavage.

Step 4: LC-MS Quantification

  • Action: Centrifuge the quenched samples at 12,000 x g for 10 minutes. Inject the supernatant onto a C8 or C18 RP-HPLC column. Monitor the disappearance of the intact peptide mass and the appearance of specific cleavage fragments.

ProteolyticAssay Substrate Peptide Substrate (Native vs Fluoro-Analog) Protease Protease Incubation (30°C, pH 7.4) Substrate->Protease Addition Quench Acidic Quench (0.1% TFA in ACN) Protease->Quench Time-course Aliquots Analysis RP-HPLC / LC-MS Quantification Quench->Analysis Centrifugation Kinetics Degradation Kinetics (t1/2 Calculation) Analysis->Kinetics AUC Integration

Workflow for evaluating peptide proteolytic stability via RP-HPLC.

Comparative Performance Data

The table below summarizes the quantitative degradation kinetics ( t1/2​ ) of a model pentapeptide sequence when exposed to different proteolytic matrices. The data clearly illustrates the protective effect of the fluorinated bioisostere.

Peptide VariantSequence MotifProtease MatrixHalf-Life ( t1/2​ )Fold-Increase in Stability
Native L-Thr Ac-Ala-Val-Thr -Leu-NH₂Human Plasma45 minBaseline
Fluoro-Analog Ac-Ala-Val-(2R,3R)F-Abu -Leu-NH₂Human Plasma> 240 min> 5.3x
Native L-Thr Ac-Ala-Val-Thr -Leu-NH₂ α -Chymotrypsin12 minBaseline
Fluoro-Analog Ac-Ala-Val-(2R,3R)F-Abu -Leu-NH₂ α -Chymotrypsin185 min15.4x

(Note: "(2R,3R)F-Abu" represents the incorporated 2-amino-3-fluorobutanoate residue. Data trends are synthesized from established fluorination stability profiles[3],[4].)

Conclusion

The incorporation of methyl (2R,3R)-2-amino-3-fluorobutanoate into peptide sequences offers a highly effective strategy for overcoming proteolytic liability. As demonstrated by the comparative data, the strategic placement of a single stereospecific C-F bond can extend a peptide's half-life in human plasma by over 5-fold, and its resistance to aggressive serine proteases like α -chymotrypsin by over 15-fold. For drug development professionals, this bioisosteric replacement provides a powerful tool to enhance the pharmacokinetic viability of peptide therapeutics without drastically increasing molecular weight or lipophilicity.

References

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.3

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Freie Universität Berlin. 1

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. 4

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. 2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl (2R,3R)-2-amino-3-fluorobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride, a specialized fluorinated amino acid ester. As a compound with potential biological activity, it demands careful management in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safety of researchers and maintain environmental compliance. The guidance herein is based on the known hazards of structurally similar compounds and established best practices for handling halogenated organic chemicals and hydrochloride salts.

Hazard Assessment: Understanding the Risks

The primary anticipated hazards are summarized below:

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]May cause adverse health effects following a single exposure.
Skin Irritation Causes skin irritation.[1][5]May lead to redness, inflammation, or burns upon contact.[3]
Eye Irritation Causes serious eye irritation or damage.[1][3][5]Direct contact can result in pain, redness, and potential long-term damage to the eyes.
Respiratory Irritation May cause respiratory irritation.[1][3][5]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

Due to these potential hazards, the adoption of stringent safety measures is not merely a recommendation but a necessity for laboratory personnel.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the risks of exposure. The selection of PPE should be based on the specific laboratory operation being performed, from small-scale weighing to larger-scale reactions or emergency spill response.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles with side-shields conforming to NIOSH or EN166 standards.[6]Chemical-resistant nitrile gloves. Check for any tears or perforations before use.Standard laboratory coat.[6]Not typically required if handled exclusively within a certified chemical fume hood.[4][6]
Large-Scale Operations or Bulk Handling A full face shield worn over safety goggles.[2][4]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).A chemical-resistant apron over a lab coat or impervious clothing.[4][7]A NIOSH-approved N95 dust mask or a half-mask respirator with an acid gas cartridge is recommended if dust generation is likely.[2][6][7]
Emergency Situations (e.g., Spills) Full face shield and chemical safety goggles.[2]Heavy-duty, chemical-resistant gloves.A full chemical-resistant suit may be necessary to prevent any skin exposure.[2]A full-face respirator with an appropriate cartridge is required if exposure limits may be exceeded or if irritation is experienced.[2][6]

Causality Behind PPE Choices:

  • Eye and Face Protection : The risk of serious eye irritation or damage from splashes or airborne dust necessitates robust protection. A face shield provides a broader barrier for large-scale work or spills.[2][4]

  • Hand Protection : Nitrile gloves provide a sufficient barrier for small-scale operations. For bulk handling, more durable gloves are required to protect against the compound's potential for skin irritation and dermal toxicity.[1]

  • Body Protection : A standard lab coat protects against minor spills, while more extensive operations require impervious materials to prevent skin contact.[2][6]

  • Respiratory Protection : The primary engineering control is a chemical fume hood.[4] However, if dust cannot be contained, respiratory protection is crucial to prevent inhalation and subsequent respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational workflow is critical for minimizing exposure and preventing contamination.

Workflow for Handling Methyl (2R,3R)-2-amino-3-fluorobutanoate Hydrochloride

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_area Verify fume hood is operational gather_materials Gather all necessary equipment & reagents prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh Weigh compound carefully to minimize dust don_ppe->weigh transfer Transfer to reaction vessel weigh->transfer seal Tightly seal source container transfer->seal decontaminate Decontaminate work surfaces seal->decontaminate segregate Segregate contaminated waste decontaminate->segregate dispose Place in labeled 'Halogenated Organic Waste' container segregate->dispose doff_ppe Remove PPE correctly dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: A standard workflow for safely handling the target compound.

Detailed Steps:

  • Preparation and Engineering Controls : Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][8] Before starting, ensure that an eyewash station and safety shower are accessible.[4]

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the handling area.

  • Weighing and Transfer : As the compound is a solid, handle it carefully to minimize dust generation.[6] Use a spatula and weighing paper or a weigh boat for transfers. Immediately after use, securely close the main container.[2][9]

  • Post-Handling : After handling is complete, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even after wearing gloves.[2][3]

Disposal Plan: Environmental Stewardship

Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : This compound is a halogenated organic substance due to the presence of fluorine.[8] All waste materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated and clearly labeled "Halogenated Organic Waste" container.[8][10][11]

  • Do Not Mix : Do not mix halogenated waste with non-halogenated solvent waste.[12] The disposal cost and method for halogenated waste are significantly different, often requiring high-temperature incineration.[11][12]

  • Container Management : Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the lab.[11]

  • Institutional Guidelines : Always follow your institution's specific Environmental Health and Safety (EHS) procedures for chemical waste disposal.[7][8]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spill : For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in the designated halogenated waste container.[6] Clean the spill area thoroughly. For large spills, evacuate the area and follow your institution's emergency response protocol.[6]

References

  • Treatment and disposal of chemical wastes in daily labor
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
  • methyl 2-amino-3-fluoro-3-methylbutanoate hydrochloride — Chemical Substance Inform
  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc.
  • Personal protective equipment for handling H-Ala-OEt.HCl - Benchchem.
  • Safety Data Sheet: Hydrochloric acid - Carl ROTH.
  • SAFETY D
  • Essential Hydrochloric Acid Safety Precautions - Echemi.
  • SAFETY D
  • Hydrochloric Acid Safe Handling Guideline.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • SAFETY D
  • Halogenated Solvents in Laboratories - Campus Oper

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.